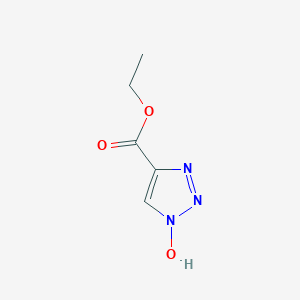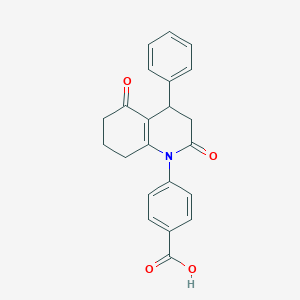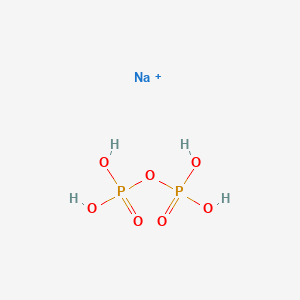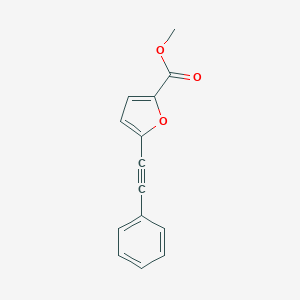![molecular formula C10H10N2O2 B148094 Methyl 1-methyl-1H-benzo[d]imidazole-5-carboxylate CAS No. 131020-36-5](/img/structure/B148094.png)
Methyl 1-methyl-1H-benzo[d]imidazole-5-carboxylate
Overview
Description
Methyl 1-methyl-1H-benzo[d]imidazole-5-carboxylate is a chemical compound that falls within the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential as therapeutic agents. The benzimidazole nucleus is a common motif in pharmacologically active compounds, and modifications to this core structure have led to a variety of derivatives with significant biological properties, including anticancer, anti-inflammatory, and analgesic activities .
Synthesis Analysis
The synthesis of benzimidazole derivatives often involves the formation of the imidazole ring followed by functionalization at various positions on the ring. For instance, a series of substituted 2-(phenyl)-3H-benzo[d]imidazole-5-carboxylic acids and their methyl esters were synthesized and evaluated for their antiproliferative effects against breast cancer cell lines . Another example includes the one-pot synthesis of ethyl 2-(3-fluoro-4-methylphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxylate, which was synthesized using a nitro reductive cyclization method . These methods highlight the versatility of synthetic approaches in creating a wide array of benzimidazole derivatives.
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives is often characterized using techniques such as single-crystal X-ray diffraction, which provides detailed information about the arrangement of atoms within the crystal lattice. For example, the crystal structure of methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate was determined, revealing the precise geometry of the molecule . Additionally, density functional theory (DFT) calculations can be used to predict and compare the molecular geometry and vibrational frequencies of these compounds with experimental data .
Chemical Reactions Analysis
Benzimidazole derivatives can participate in various chemical reactions, which are essential for their functionalization and biological activity. The reactivity of the imidazole ring allows for the introduction of different substituents, which can significantly alter the chemical and biological properties of the molecule. For instance, the derivatization of carboxylic acids using benzimidazole-based reagents has been developed for high-performance liquid chromatography (HPLC) analysis .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzimidazole derivatives, such as solubility, melting point, and stability, are crucial for their practical applications. These properties can be influenced by the nature of the substituents on the benzimidazole core. The fluorescent properties of certain benzimidazole derivatives have been explored, with some showing potential as fluorescence sensors for chemicals like benzaldehyde . Additionally, the distribution coefficients of these compounds in various solvent systems can affect their biological activity and pharmacokinetics .
Scientific Research Applications
Therapeutic Potential
- Field : Medicine
- Application : Imidazole and its derivatives show a broad range of chemical and biological properties. They have been used in the development of new drugs .
- Methods : The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
- Results : There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .
Anti-tumor Activity
- Field : Oncology
- Application : Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1 H-benzo [d]imidazole-5-carboxylate has shown anti-tumor activity against breast cancer in vitro and in vivo .
- Methods : The specific methods of application or experimental procedures are not provided in the source .
- Results : The specific results or outcomes obtained are not provided in the source .
Anti-tubercular Activity
- Field : Microbiology
- Application : Some imidazole derivatives have shown anti-tubercular activity against Mycobacterium tuberculosis .
- Methods : The specific methods of application or experimental procedures are not provided in the source .
- Results : The specific results or outcomes obtained are not provided in the source .
Antibacterial and Antifungal Agents
- Field : Microbiology
- Application : Some imidazole derivatives have been found to have antibacterial and antifungal properties .
- Methods : The specific methods of application or experimental procedures are not provided in the source .
- Results : The specific results or outcomes obtained are not provided in the source .
Hepatitis C Virus Infections
- Field : Virology
- Application : Benimidazole-5-carboxylic acid and its derivatives are promising agents for hepatitis C virus infections .
- Methods : The specific methods of application or experimental procedures are not provided in the source .
- Results : The specific results or outcomes obtained are not provided in the source .
Glycoprotein IIb/IIIa Inhibitors
- Field : Biochemistry
- Application : Benimidazole-5-carboxylic acid and its derivatives can act as Glycoprotein IIb/IIIa inhibitors .
- Methods : The specific methods of application or experimental procedures are not provided in the source .
- Results : The specific results or outcomes obtained are not provided in the source .
Safety And Hazards
Future Directions
While specific future directions for “Methyl 1-methyl-1H-benzo[d]imidazole-5-carboxylate” were not found, it is worth noting that imidazole compounds have been used in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
properties
IUPAC Name |
methyl 1-methylbenzimidazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-12-6-11-8-5-7(10(13)14-2)3-4-9(8)12/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBYFGEOBNHODCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C=CC(=C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50359479 | |
| Record name | Methyl 1-methyl-1H-benzimidazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50359479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-methyl-1H-benzo[d]imidazole-5-carboxylate | |
CAS RN |
131020-36-5 | |
| Record name | Methyl 1-methyl-1H-benzimidazole-5-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=131020-36-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 1-methyl-1H-benzimidazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50359479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

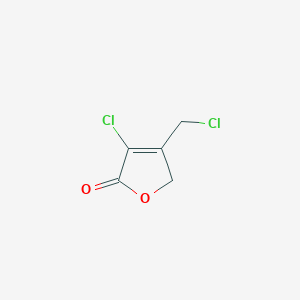
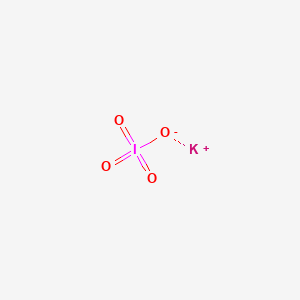
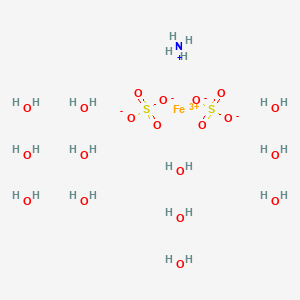



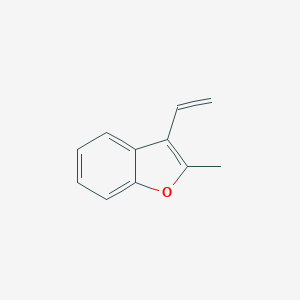
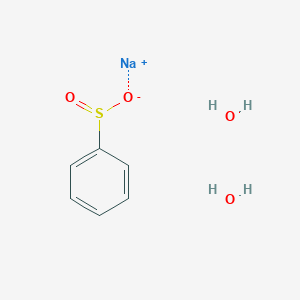
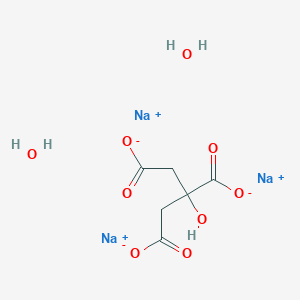
![2,5-Diisopropyl-1,4-dioxaspiro[2.2]pentane](/img/structure/B148027.png)
